1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring substituted with an amino group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be attached through a Friedel-Crafts acylation reaction using 2,4-difluorobenzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to streamline the synthesis and ensure consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the difluorophenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group and difluorophenyl group play crucial roles in binding to target proteins or enzymes, modulating their activity. The compound may influence various signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
1-(3-Aminopyrrolidin-1-yl)-2-phenylethan-1-one: Lacks the difluorophenyl group, which may result in different biological activity.
1-(3-Aminopyrrolidin-1-yl)-2-(4-fluorophenyl)ethan-1-one: Contains a single fluorine atom, potentially altering its reactivity and interactions.
Uniqueness: 1-(3-Aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one is unique due to the presence of the difluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(2,4-difluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c13-9-2-1-8(11(14)6-9)5-12(17)16-4-3-10(15)7-16/h1-2,6,10H,3-5,7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJTQRJJCDGKWHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)CC2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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